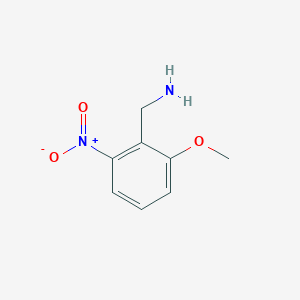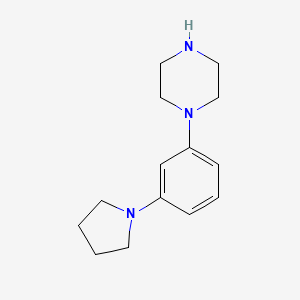
5-Acetoxytetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydronaphthalen-1-yl acetate is an organic compound with the molecular formula C12H14O2. It is a derivative of tetrahydronaphthalene, where an acetate group is attached to the first carbon of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydronaphthalen-1-yl acetate typically involves the acetylation of 5,6,7,8-tetrahydronaphthalene. One common method is the reaction of 5,6,7,8-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8-tetrahydronaphthalen-1-yl acetate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,6,7,8-tetrahydronaphthalen-1-yl acetate derivatives with additional functional groups.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydronaphthalen-1-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate: This compound has hydroxyl groups instead of an acetate group, leading to different chemical properties and reactivity.
5,6,7,8-Tetrahydro-2-naphthylamine: This compound contains an amine group, which significantly alters its chemical behavior compared to the acetate derivative.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: This compound has an acetyl group attached to a different position on the naphthalene ring, resulting in different reactivity and applications.
Uniqueness
5,6,7,8-Tetrahydronaphthalen-1-yl acetate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and make it a versatile building block in organic synthesis. Its acetate group provides a reactive site for further functionalization, making it valuable in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydronaphthalen-1-yl acetate |
InChI |
InChI=1S/C12H14O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7H2,1H3 |
Clave InChI |
CVCPPNMOBWUVOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)

![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)

![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
